molecular formula C29H24N4O4 B2756954 ethyl 6-benzoylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534584-29-7

ethyl 6-benzoylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2756954
CAS No.: 534584-29-7
M. Wt: 492.535
InChI Key: WNMOYOGNONVXHV-ZXPTYKNPSA-N
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Description

This compound is a complex heterocyclic molecule featuring a tricyclic core structure with fused pyridine and pyrimidine rings. Its IUPAC name reflects the presence of a benzoylimino group at position 6, a 2-phenylethyl substituent at position 7, and an ethyl carboxylate ester at position 3. The molecular formula is C₃₁H₂₆N₄O₄ (calculated molecular weight: 530.6 g/mol), with a topological polar surface area (TPSA) of 91.6 Ų, indicating moderate solubility in polar solvents . Key structural attributes include five hydrogen bond acceptors and seven rotatable bonds, which influence its conformational flexibility and intermolecular interactions .

Properties

IUPAC Name

ethyl 6-benzoylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O4/c1-2-37-29(36)23-19-22-25(30-24-15-9-10-17-32(24)28(22)35)33(18-16-20-11-5-3-6-12-20)26(23)31-27(34)21-13-7-4-8-14-21/h3-15,17,19H,2,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMOYOGNONVXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-benzoylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-benzoylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Ethyl 6-benzoylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-benzoylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of triazatricyclo derivatives with variations in substituents at positions 6 and 5. Below is a detailed comparison with two analogs:

Table 1: Structural and Physicochemical Comparison

Property/Compound Target Compound (7-(2-Phenylethyl)) Ethyl 6-Benzoylimino-7-Butyl Analog Ethyl 6-Acetylimino-7-Benzyl Analog
Molecular Formula C₃₁H₂₆N₄O₄ C₂₅H₂₄N₄O₄ C₂₃H₂₀N₄O₄
Molecular Weight (g/mol) 530.6 444.5 416.4
XLogP3 ~3.8 (estimated) 3.3 1.9
Hydrogen Bond Acceptors 5 5 5
Rotatable Bonds 7 7 5
Substituents at Position 6 Benzoylimino Benzoylimino Acetylimino
Substituents at Position 7 2-Phenylethyl Butyl Benzyl
TPSA (Ų) 91.6 91.6 91.6

Key Observations :

Lipophilicity (XLogP3): The target compound’s 2-phenylethyl group increases hydrophobicity compared to the butyl analog (XLogP3 ~3.8 vs. 3.3) . The acetylimino-benzyl analog (XLogP3 = 1.9) is significantly less lipophilic due to the smaller acetyl group and benzyl substituent .

Substituent Effects: Benzoylimino vs. 2-Phenylethyl vs. Benzyl: The extended phenylethyl chain in the target compound could enhance van der Waals interactions in hydrophobic pockets, whereas the benzyl group offers a compact aromatic moiety .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystallography : The Cambridge Structural Database (CSD) contains analogs solved using SHELX software, highlighting planar tricyclic cores with slight puckering deviations (e.g., Cremer-Pople parameters for six-membered rings) .
  • Hydrogen Bonding: All three compounds share a TPSA of 91.6 Ų, suggesting similar hydration shells. However, the benzoylimino group may form stronger C=O···H-N interactions than the acetylimino group .

Biological Activity

Ethyl 6-benzoylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H24N4O5C_{27}H_{24}N_{4}O_{5} with a molecular weight of 484.5 g/mol. The IUPAC name reflects its intricate structure, which includes a triazatricyclo framework and various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC27H24N4O5C_{27}H_{24}N_{4}O_{5}
Molecular Weight484.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within biological systems. This could include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on neurotransmitter receptors or other cellular receptors to exert its effects.
  • Gene Expression : The compound could influence gene expression through signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds derived from triazatricyclo structures have shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) through MTT assays.
  • Mechanistic Insights : The mechanisms often involve the induction of apoptosis and cell cycle arrest at various phases.

Neuropharmacological Effects

Research indicates potential neuropharmacological applications:

  • AMPA Receptor Modulation : Some derivatives have been shown to act as allosteric modulators of AMPA receptors, enhancing synaptic transmission and exhibiting neuroprotective effects.
  • Cognitive Enhancement : There are indications that these compounds can improve cognitive functions in animal models.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer efficacy of a derivative similar to ethyl 6-benzoylimino compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The findings suggested that these compounds significantly reduced cell death and improved cell viability compared to controls.

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